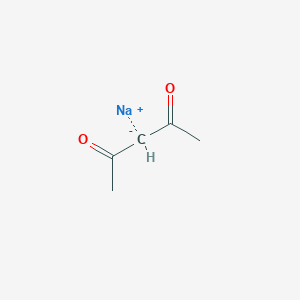

2,4-Pentanedione, ion(1-), sodium

Übersicht

Beschreibung

2,4-Pentanedione, ion(1-), sodium, also known as sodium acetylacetonate, is an organic compound with the chemical formula C5H7NaO2. It is the sodium salt of 2,4-pentanedione (acetylacetone), a β-diketone that exists in equilibrium between its keto and enol forms. This compound is widely used in various chemical processes due to its ability to form stable complexes with metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Pentanedione, ion(1-), sodium can be synthesized through the deprotonation of 2,4-pentanedione using a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution, where the sodium ion replaces the hydrogen ion, forming the sodium salt .

Industrial Production Methods

In industrial settings, the production of sodium acetylacetonate involves the reaction of 2,4-pentanedione with sodium ethoxide in ethanol, followed by the removal of ethanol under reduced pressure. This method ensures high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pentanedione, ion(1-), sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted acetylacetonates.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Sodium acetylacetonate is widely used as a catalyst in organic synthesis due to its ability to form chelate complexes with metal ions. This chelation enhances the reactivity of the metal, facilitating various reactions such as:

- Alkylation Reactions : It can be used to synthesize alkylated products through reactions with alkyl halides.

- Condensation Reactions : Acts as a base in Claisen condensation reactions, leading to the formation of β-keto esters.

Case Study: Alkylation of Aromatic Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of sodium acetylacetonate as a catalyst for the alkylation of aromatic compounds. The reaction yielded high selectivity and efficiency, showcasing its potential in industrial applications .

Applications in Battery Technology

Sodium acetylacetonate has gained attention in the field of battery technology, especially for sodium-ion batteries (SIBs). Its role includes:

- Electrolyte Formation : Sodium acetylacetonate can be used to form stable electrolytes that enhance battery performance.

- Cathode Material Development : Research indicates that it can be incorporated into cathode materials to improve conductivity and energy density.

Case Study: Sodium-Ion Battery Development

A recent study highlighted the use of sodium acetylacetonate in developing new cathode materials for SIBs. The findings indicated that incorporating this compound improved the electrochemical stability and capacity retention of the batteries over multiple charge-discharge cycles .

Coordination Chemistry

Sodium acetylacetonate is an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for:

- Metal Ion Extraction : Used in processes to selectively extract metal ions from solutions.

- Synthesis of Metal Nanoparticles : Acts as a stabilizing agent during the synthesis of metal nanoparticles, which have applications in catalysis and electronics.

Data Table: Stability Constants of Metal Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu²⁺ | 6.5 |

| Ni²⁺ | 5.8 |

| Co²⁺ | 5.0 |

This table summarizes the stability constants for various metal complexes formed with sodium acetylacetonate, indicating its strong binding capabilities.

Environmental Applications

Due to its low toxicity and environmental impact, sodium acetylacetonate is being explored for use in:

- Water Treatment : As a chelating agent to remove heavy metals from wastewater.

- Soil Remediation : Helps in immobilizing heavy metals in contaminated soils.

Case Study: Heavy Metal Removal from Industrial Effluents

Research conducted at a leading environmental science laboratory demonstrated that sodium acetylacetonate effectively reduced heavy metal concentrations in industrial wastewater by up to 90%, highlighting its potential for sustainable environmental practices .

Wirkmechanismus

The mechanism of action of 2,4-pentanedione, ion(1-), sodium involves its ability to form stable chelate complexes with metal ions. The enolate form of the compound coordinates with metal ions through its oxygen atoms, forming a six-membered ring structure. This chelation stabilizes the metal ion and enhances its reactivity in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetylacetone (2,4-Pentanedione): The parent compound of sodium acetylacetonate, which exists in equilibrium between keto and enol forms.

1,3-Diketones: Compounds like 1,3-cyclohexanedione and 1,3-diphenyl-1,3-propanedione, which also form stable metal complexes.

Uniqueness

2,4-Pentanedione, ion(1-), sodium is unique due to its high stability and ability to form strong chelate complexes with a wide range of metal ions. This property makes it highly valuable in various chemical, biological, and industrial applications .

Biologische Aktivität

2,4-Pentanedione, also known as acetylacetone, is a beta-diketone with notable chemical properties that contribute to its biological activity. The sodium salt form, 2,4-pentanedione, ion(1-), sodium, has garnered attention due to its applications in organic synthesis and potential biological implications. This article explores the biological activity of this compound, including its toxicity, effects on cellular mechanisms, and relevance in pharmacological contexts.

2,4-Pentanedione is a colorless to slightly yellow liquid with a melting point of -23°C and a boiling point of 102°C. It is highly soluble in water (166 g/L at 20°C) and has a low log Kow value (0.34) indicating minimal lipophilicity, which affects its bioavailability and interaction with biological systems .

Toxicological Profile

The toxicological effects of 2,4-pentanedione have been studied extensively:

- Teratogenic Effects : In animal studies, no teratogenic effects were observed; however, fetotoxic effects were noted at high concentrations (200 ppm) leading to reduced fetal weights .

- Hematological Effects : At doses of 300 and 650 ppm, reversible hematological changes were observed. Histopathological examinations revealed neuronal degeneration in the brain at the highest dose .

- Genotoxicity : The compound has shown clastogenic potential in vitro but did not produce chromosomal aberrations in vivo under specific conditions. Notably, it induced micronuclei formation in mice but not in rats .

The biological activity of 2,4-pentanedione can be attributed to its ability to interact with various cellular pathways:

- Reactive Oxygen Species (ROS) : Studies indicate that exposure to 2,4-pentanedione can lead to oxidative stress by increasing ROS levels within cells. This mechanism is critical as it can disrupt cellular homeostasis and lead to apoptosis or necrosis in sensitive cell types .

- Enzyme Inhibition : Research suggests that 2,4-pentanedione may inhibit certain enzymes involved in metabolic pathways. This inhibition can alter the metabolism of various substrates within the cell, potentially leading to therapeutic effects or toxicity depending on the context .

Respiratory Effects

A significant body of research has focused on the respiratory implications of inhaling compounds related to 2,4-pentanedione. For instance:

- Chronic Exposure : Occupational exposure to flavoring agents containing diacetyl (a compound related to 2,4-pentanedione) has been linked to severe respiratory conditions such as bronchiolitis obliterans (popcorn lung). This condition is characterized by airway obstruction and chronic cough due to inflammatory responses triggered by inhalation .

| Study | Findings |

|---|---|

| Study A | Chronic exposure linked to airway remodeling and inflammation . |

| Study B | Increased incidence of asthma and chronic bronchitis among workers exposed to diacetyl . |

Pharmacological Implications

The potential therapeutic applications of 2,4-pentanedione derivatives are being explored. These derivatives are synthesized for their potential use as:

- Antimicrobial Agents : Some studies have indicated that modifications of 2,4-pentanedione can enhance antimicrobial activity against various pathogens.

- Anticancer Properties : Preliminary research suggests that certain derivatives may exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Eigenschaften

IUPAC Name |

sodium;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.Na/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIMCZAVKFCITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80912071 | |

| Record name | Sodium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15435-71-9 | |

| Record name | Sodium acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.